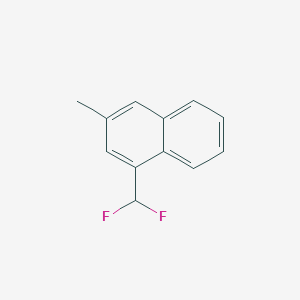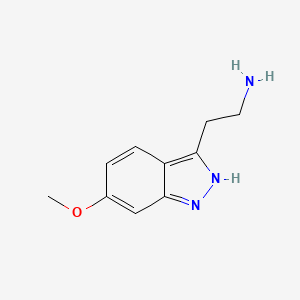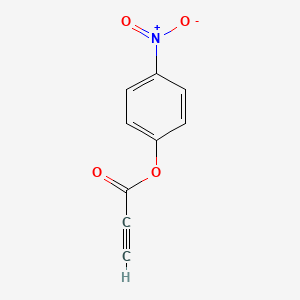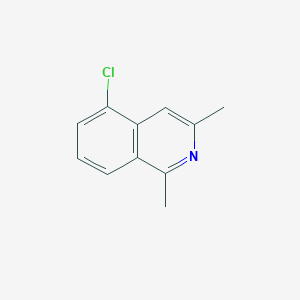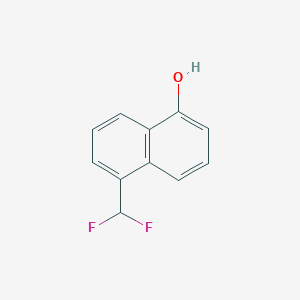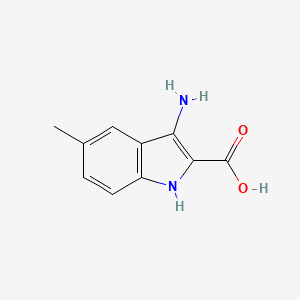
5-Fluorochroman-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluorochroman-3-carboxylic acid is an organic compound that belongs to the class of fluorinated carboxylic acids It is characterized by a chroman ring structure with a fluorine atom at the 5-position and a carboxylic acid group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
5-Fluorochroman-3-carboxylic acid can be synthesized through several methods. One common approach involves the fluorination of chroman-3-carboxylic acid. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically proceeds via electrophilic fluorination, where the fluorine atom is introduced at the 5-position of the chroman ring.
Another method involves the cyclization of 5-fluoro-2-hydroxybenzaldehyde with malonic acid in the presence of a catalyst, followed by decarboxylation to yield this compound. This method provides a straightforward route to the target compound with good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high efficiency and yield. Additionally, the use of environmentally friendly fluorinating agents and solvents is preferred to minimize the environmental impact.
化学反应分析
Types of Reactions
5-Fluorochroman-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: The fluorine atom in the chroman ring can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate these reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: NaOMe in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: Quinones, hydroxy derivatives.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted chroman derivatives.
科学研究应用
5-Fluorochroman-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex fluorinated compounds
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Fluorinated compounds often exhibit enhanced biological activity due to the presence of the fluorine atom.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Fluorinated carboxylic acids are known to improve the pharmacokinetic properties of drugs, such as increased metabolic stability and bioavailability.
Industry: In materials science, this compound is used in the development of advanced materials, including polymers and coatings, where the fluorine atom imparts unique properties such as hydrophobicity and chemical resistance.
作用机制
The mechanism of action of 5-Fluorochroman-3-carboxylic acid depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s interaction with molecular targets, such as enzymes or receptors. This can lead to increased binding affinity and selectivity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
In medicinal chemistry, the compound may act by inhibiting specific enzymes or signaling pathways involved in disease processes. For example, it could inhibit enzymes involved in cancer cell proliferation or microbial growth, leading to therapeutic effects.
相似化合物的比较
5-Fluorochroman-3-carboxylic acid can be compared with other fluorinated carboxylic acids and chroman derivatives:
5-Fluorochroman-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position. This positional isomer may exhibit different chemical and biological properties.
5-Fluoro-2-hydroxybenzoic acid: Another fluorinated carboxylic acid with a hydroxyl group. It is used in similar applications but may have different reactivity due to the presence of the hydroxyl group.
Chroman-3-carboxylic acid: Lacks the fluorine atom, which can significantly alter its chemical and biological properties compared to this compound.
The uniqueness of this compound lies in the combination of the fluorine atom and the chroman ring structure, which imparts distinct chemical reactivity and potential biological activity.
属性
分子式 |
C10H9FO3 |
|---|---|
分子量 |
196.17 g/mol |
IUPAC 名称 |
5-fluoro-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C10H9FO3/c11-8-2-1-3-9-7(8)4-6(5-14-9)10(12)13/h1-3,6H,4-5H2,(H,12,13) |
InChI 键 |
GNFIMZHLKPANIQ-UHFFFAOYSA-N |
规范 SMILES |
C1C(COC2=C1C(=CC=C2)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


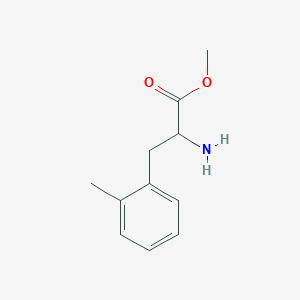

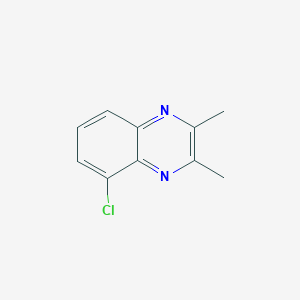
![2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11903760.png)
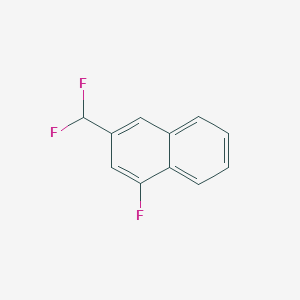
![4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11903764.png)
![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B11903765.png)
